(3R)-3-(azetidine-1-carbonyl)piperidine
Overview
Description
The compounds I found are 4-(Azetidine-1-carbonyl)piperidine , 4-(Azetidine-1-carbonyl)piperidine dihydrochloride , and Azetidine-1-carbonyl piperidine-2-carboxylate . These are organic compounds with structures related to azetidine and piperidine .
Molecular Structure Analysis
The molecular structures of the related compounds can be found in the respective PubChem entries . They all contain azetidine and piperidine moieties, which are types of heterocyclic compounds.Chemical Reactions Analysis
Specific chemical reactions involving these compounds are not provided in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be found in their respective PubChem entries .Scientific Research Applications
Synthetic Building Blocks for Drug Discovery Researchers have designed and synthesized 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine, piperazine, and morpholine. These were found to exhibit larger size and increased conformational flexibility compared to their parent heterocycles, demonstrating potential as building blocks for lead optimization programs in drug discovery (Feskov et al., 2019).
Linkers in Agonists Design Piperidine, pyrrolidine, and azetidine sulfonamides, including the azetidine derivative, have been examined as linkers in designing human beta(3) adrenergic receptor agonists. These compounds demonstrated potent agonist activity and selectivity, highlighting their potential in therapeutic applications (Sum et al., 2003).
Stereoselective Synthesis of Piperidines The stereoselective synthesis of cis-3,4-disubstituted piperidines was achieved through ring transformation of 2-(2-mesyloxyethyl)azetidines. This method offers an alternative for the preparation of 3,4-disubstituted 5,5-dimethylpiperidines, providing access to valuable templates in medicinal chemistry (Mollet et al., 2011).
Nicotinic Receptor Ligands A series of 2-(3-pyridylaminomethyl)azetidine, pyrrolidine, and piperidine analogues were explored as nicotinic acetylcholine receptor ligands. The pyrrolidinyl and many azetidinyl compounds showed enhanced binding affinity, with some being as analgesic as nicotine in animal assays (Balboni et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
azetidin-1-yl-[(3R)-piperidin-3-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9(11-5-2-6-11)8-3-1-4-10-7-8/h8,10H,1-7H2/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEFRAZPIYIRQB-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)C(=O)N2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.